molecular formula C21H27IN2O2 B5035587 1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide

1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide

Cat. No.: B5035587
M. Wt: 466.4 g/mol
InChI Key: FOEHRDMDMUNPMP-UHFFFAOYSA-M
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Description

1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide is a complex organic compound that features a benzimidazole core, an ether linkage, and an iodide counterion

Properties

IUPAC Name

1-(2,3-dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N2O2.HI/c1-5-17-10-15(2)11-19(12-17)25-14-18(24)13-23-16(3)22(4)20-8-6-7-9-21(20)23;/h6-12,18,24H,5,13-14H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEHRDMDMUNPMP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCC(CN2C(=[N+](C3=CC=CC=C32)C)C)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using a suitable alkyl halide to introduce the 2,3-dimethyl substituents.

    Ether Formation: The phenol derivative (3-ethyl-5-methylphenol) is reacted with an appropriate epoxide or halohydrin to form the ether linkage.

    Quaternization: The resulting compound is quaternized with an alkyl iodide to introduce the iodide counterion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide can undergo various types of chemical reactions:

    Oxidation: The benzimidazole core can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to remove the iodide counterion, potentially forming a neutral species.

    Substitution: The iodide can be substituted with other nucleophiles such as chloride, bromide, or even organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium chloride, sodium bromide, or organolithium reagents are commonly employed.

Major Products

    Oxidation: N-oxides of the benzimidazole core.

    Reduction: Neutral species without the iodide counterion.

    Substitution: Compounds with different counterions or substituted groups.

Scientific Research Applications

1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites, while the ether linkage and iodide counterion can influence the compound’s solubility and reactivity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethylphenoxy)propan-2-ol;iodide: Lacks the methyl group on the phenoxy ring.

    1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-methylphenoxy)propan-2-ol;iodide: Lacks the ethyl group on the phenoxy ring.

    1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(phenoxy)propan-2-ol;iodide: Lacks both the ethyl and methyl groups on the phenoxy ring.

Uniqueness

1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide is unique due to the specific combination of substituents on the benzimidazole and phenoxy rings, which can influence its chemical reactivity, solubility, and biological activity. This makes it a valuable compound for various research and industrial applications.

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